molecular formula C17H19FN4O2 B4704273 2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Cat. No.: B4704273
M. Wt: 330.36 g/mol
InChI Key: MMEVMHLWSFWQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a fluorophenoxy group, a pyrimidinyl group, and a piperazino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of 4-fluorophenol with an appropriate alkylating agent to introduce the fluorophenoxy groupThe final step involves the formation of the piperazino group via a cyclization reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, while the pyrimidinyl and piperazino groups contribute to its overall activity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-13(24-15-5-3-14(18)4-6-15)16(23)21-9-11-22(12-10-21)17-19-7-2-8-20-17/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEVMHLWSFWQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 2
Reactant of Route 2
2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 3
Reactant of Route 3
2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 4
Reactant of Route 4
2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 5
Reactant of Route 5
2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE
Reactant of Route 6
Reactant of Route 6
2-(4-FLUOROPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-PROPANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.